4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride
CAS No.: 31368-34-0
Cat. No.: VC20411612
Molecular Formula: C16H11ClFNO4S
Molecular Weight: 367.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31368-34-0 |
|---|---|
| Molecular Formula | C16H11ClFNO4S |
| Molecular Weight | 367.8 g/mol |
| IUPAC Name | 4-[(1E,3E)-4-(2-chloro-5-nitrophenyl)buta-1,3-dienyl]benzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C16H11ClFNO4S/c17-16-10-7-14(19(20)21)11-13(16)4-2-1-3-12-5-8-15(9-6-12)24(18,22)23/h1-11H/b3-1+,4-2+ |
| Standard InChI Key | RLYBFDZOBPRHGH-ZPUQHVIOSA-N |
| Isomeric SMILES | C1=CC(=CC=C1/C=C/C=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
| Canonical SMILES | C1=CC(=CC=C1C=CC=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)S(=O)(=O)F |
Introduction
4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride is a complex organic compound with a molecular formula of C16H11ClFNO4S and a molecular weight of approximately 367.8 g/mol . This compound belongs to the class of sulfonyl fluorides, which are known for their reactivity and potential applications in various chemical and biological processes.
Synthesis and Characterization
The synthesis of 4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for monitoring reaction progress and confirming the structure of the synthesized compound.
Potential Applications and Biological Activity
Given its structural components, 4-(4-(2-Chloro-5-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride may exhibit biological activity, making it a candidate for pharmaceutical applications. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, potentially modulating their activity.
Related Compounds and Research
Related compounds, such as 5-Chloro-2-(4-(2-chloro-4-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride and 2-Chloro-5-(4-(3-nitrophenyl)buta-1,3-dien-1-yl)benzene-1-sulfonyl fluoride, share similar structural features and potential applications in chemical research. These compounds are classified under organic sulfonates and halogenated aromatic compounds, highlighting their reactivity and potential biological activity.
Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume